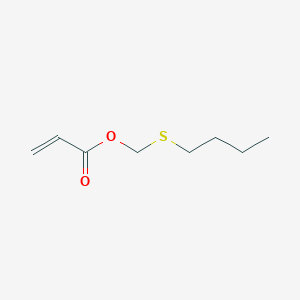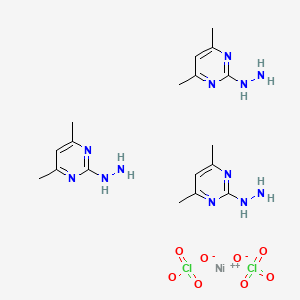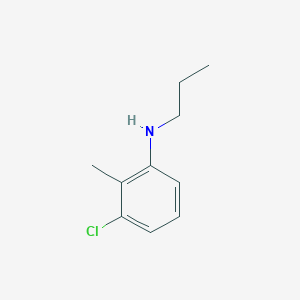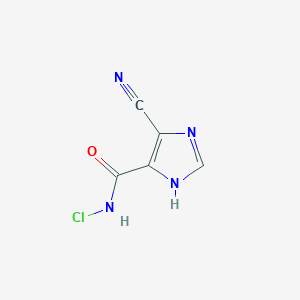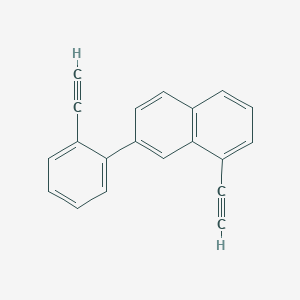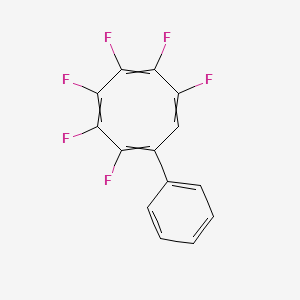
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene is a fluorinated cyclic hydrocarbon. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a cyclooctatetraene ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene typically involves the fluorination of cyclooctatetraene derivatives. One common method is the direct fluorination of 1-phenylcyclooctatetraene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to ensure high yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials and as a precursor for the synthesis of fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexafluorocyclohexane: A similar fluorinated cyclic hydrocarbon with six fluorine atoms.
1-Phenylcyclooctatetraene: The non-fluorinated analog of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for interaction with other molecules.
Propriétés
Numéro CAS |
63241-02-1 |
|---|---|
Formule moléculaire |
C14H6F6 |
Poids moléculaire |
288.19 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C14H6F6/c15-9-6-8(7-4-2-1-3-5-7)10(16)12(18)14(20)13(19)11(9)17/h1-6H |
Clé InChI |
NDMZMYCHKBLEKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C(C(=C2)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)




![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
